N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
Overview
Description
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C23H16N4O3S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Thiazole ring’s aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be involved in the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, thiazole analogs can serve as estrogen receptor ligands, inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . They can also act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines . .
Biochemical Analysis
Biochemical Properties
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) . These interactions help in modulating the antioxidant defense mechanisms within cells. Additionally, the pyrazole ring can bind to certain protein kinases, influencing cell signaling pathways .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby modulating phosphorylation events critical for signal transduction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved cell function . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . It may accumulate in specific tissues or cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization can also affect the compound’s interactions with other biomolecules and its overall efficacy.
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-4-oxochromene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S/c1-14-11-21(25-22(29)20-12-18(28)16-9-5-6-10-19(16)30-20)27(26-14)23-24-17(13-31-23)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXBKIXUOIVZDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC(=CS4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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